molecular formula C15H10F2O2 B13418151 2,2-Difluoro-1,3-diphenylpropane-1,3-dione CAS No. 365-00-4

2,2-Difluoro-1,3-diphenylpropane-1,3-dione

Cat. No.: B13418151
CAS No.: 365-00-4
M. Wt: 260.23 g/mol
InChI Key: JOVRDMZVXGHYHX-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .

Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .

Scientific Research Applications

2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

    1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.

    2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:

Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .

Biological Activity

2,2-Difluoro-1,3-diphenylpropane-1,3-dione is a fluorinated derivative of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is C15H10F2O2C_{15}H_{10}F_2O_2. The presence of two fluorine atoms at the 2-position of the diketone structure significantly influences its reactivity and biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight270.24 g/mol
Boiling Point357.4 °C
Melting Point77-79 °C
Density1.1 g/cm³

Synthesis of this compound

The synthesis of this compound typically involves electrophilic fluorination of 1,3-diphenylpropane-1,3-dione using reagents such as Selectfluor or fluorine gas under controlled conditions. Studies have shown that the reaction conditions can significantly affect the yield and selectivity of difluorination .

Synthesis Overview

  • Starting Material : 1,3-Diphenylpropane-1,3-dione.
  • Reagents : Selectfluor or fluorine gas.
  • Conditions : Reaction in acetonitrile with appropriate catalysts or bases to facilitate enolization and subsequent difluorination.
  • Yield : Varies based on conditions; reported yields can exceed 60% for difluorinated products .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and oxidative stress.

Key Findings

  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate the activity of nuclear factor kappa B (NFkB) .
  • Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes by activating the Nrf2 pathway .

Study on HepG2 Cells

A study investigated the effects of dibenzoylmethane (the parent compound) on HepG2 cells, revealing that it increases the expression of heme oxygenase-1 (HO-1) in a concentration-dependent manner without significant cytotoxicity . This suggests a potential protective role against oxidative damage.

In Vivo Studies

In animal models, compounds similar to this compound have demonstrated protective effects against liver damage induced by carbon tetrachloride (CCl4), highlighting their potential therapeutic applications in hepatoprotection .

Properties

CAS No.

365-00-4

Molecular Formula

C15H10F2O2

Molecular Weight

260.23 g/mol

IUPAC Name

2,2-difluoro-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H

InChI Key

JOVRDMZVXGHYHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

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